molecular formula C13H15ClN4O2 B13941913 5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride

Cat. No.: B13941913
M. Wt: 294.74 g/mol
InChI Key: XSMSMBHGZZSYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride is a chemical compound with a complex structure that includes both pyridine and nicotinamide moieties.

Preparation Methods

The synthesis of 5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield .

Chemical Reactions Analysis

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride can be compared with other similar compounds, such as:

  • 5-((3-Methoxypyridin-2-YL)oxy)nicotinimidamide
  • 5-((3-Propoxypyridin-2-YL)oxy)nicotinimidamide

These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethoxy group, which can influence its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

5-(3-ethoxypyridin-2-yl)oxypyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C13H14N4O2.ClH/c1-2-18-11-4-3-5-17-13(11)19-10-6-9(12(14)15)7-16-8-10;/h3-8H,2H2,1H3,(H3,14,15);1H

InChI Key

XSMSMBHGZZSYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.